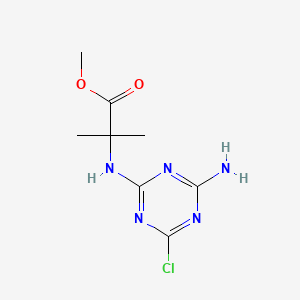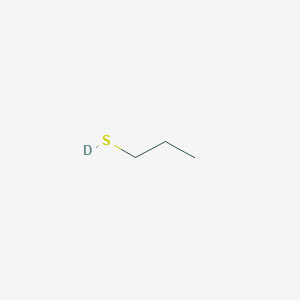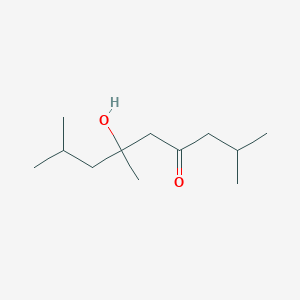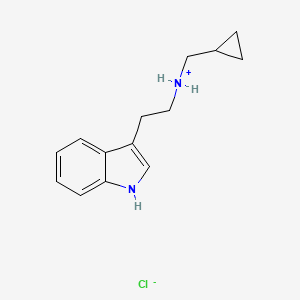![molecular formula C10H14N2O B13418826 [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol CAS No. 628732-38-7](/img/structure/B13418826.png)
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol is a compound that features an imidazole ring attached to a cyclohexene ring with a methanol group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol can be achieved through several methods. One common approach involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur. This method allows for the formation of C–N bonds and the subsequent creation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole derivatives with different functional groups, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A basic core structure found in many biologically active molecules.
Indole: Another heterocyclic compound with similar biological properties.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its therapeutic potential
Uniqueness
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol is unique due to its specific structural features, which combine the properties of imidazole and cyclohexene. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
628732-38-7 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
[5-(1H-imidazol-5-yl)cyclohexen-1-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h2,5,7,9,13H,1,3-4,6H2,(H,11,12) |
InChI-Schlüssel |
MBNZTWGBJDFZPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=C1)CO)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)

![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)



![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)



![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
